![molecular formula C8H9BrFN B1339536 (R)-1-(4-Bromo-2-fluorophenyl)ethanamine CAS No. 845930-79-2](/img/structure/B1339536.png)
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine
Overview
Description
®-1-(4-Bromo-2-fluorophenyl)ethanamine is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-2-fluorophenyl)ethanamine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Amine Introduction: The brominated and fluorinated phenylacetic acid is then converted to the corresponding ethanamine through a series of reactions, including reduction and amination.
Industrial Production Methods
Industrial production methods for ®-1-(4-Bromo-2-fluorophenyl)ethanamine may involve large-scale bromination and fluorination processes, followed by efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromo-2-fluorophenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The ethanamine side chain can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its unique halogen substituents enhance biological activity, making it a candidate for:
- Antidepressant Activity : Studies indicate that compounds with similar structures exhibit significant binding affinities to serotonin receptors, suggesting potential antidepressant properties. This is particularly relevant in developing treatments for mood disorders.
- Antipsychotic Properties : The structural characteristics of this compound may confer antipsychotic effects. Preliminary research shows its ability to influence dopamine receptor pathways, which are critical in treating schizophrenia and other psychotic disorders.
Neuropharmacology
Research into the neuropharmacological effects of this compound has revealed its potential role in:
- Cognitive Enhancement : Animal studies have demonstrated improvements in memory and learning tasks associated with this compound, likely due to its interaction with neurotransmitter systems involved in cognition .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key methods include:
- Nucleophilic Substitution Reactions : Utilizing nucleophiles for the synthesis of derivatives.
- Optimization of Reaction Conditions : Emphasizing yield and purity improvements during synthesis .
Anticancer Efficacy
A derivative study indicated that compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines, including ovarian and renal cancers. These findings suggest further development as anticancer agents due to promising IC50 values.
Neuropharmacological Potential
In pharmacological characterization studies, derivatives have shown significant anxiolytic effects in animal models, attributed to their action on central nervous system receptors. This highlights their potential application in treating anxiety disorders.
Data Summary Table
Application Area | Description | Relevant Findings |
---|---|---|
Antidepressant Activity | Modulation of serotonin receptors | Significant binding affinities observed |
Antipsychotic Properties | Influence on dopamine receptor pathways | Potential efficacy in treating schizophrenia |
Cognitive Enhancement | Improvement in memory and learning tasks | Positive results from animal model studies |
Anticancer Efficacy | Selective cytotoxicity against cancer cell lines | Promising IC50 values in ovarian and renal cancers |
Neuropharmacological Potential | Anxiolytic effects observed in animal models | Action on CNS receptors linked to anxiety relief |
Mechanism of Action
The mechanism of action of ®-1-(4-Bromo-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Bromo-2-chlorophenyl)ethanamine: Similar structure with a chlorine atom instead of fluorine.
®-1-(4-Bromo-2-methylphenyl)ethanamine: Similar structure with a methyl group instead of fluorine.
®-1-(4-Bromo-2-nitrophenyl)ethanamine: Similar structure with a nitro group instead of fluorine.
Uniqueness
®-1-(4-Bromo-2-fluorophenyl)ethanamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. The combination of these substituents may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine is a chiral organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features, including bromine and fluorine substituents, may enhance its biological activity by modulating interactions with various biomolecules. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H9BrFN
- Molecular Weight : 221.06 g/mol
- Structure : The compound features a bromine atom in the para position and a fluorine atom in the ortho position relative to the amine group, contributing to its distinct chemical properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as receptors and enzymes. The halogen substituents may enhance binding affinity, influencing pharmacological effects. Ongoing research aims to elucidate the specific pathways involved in its actions, particularly in relation to neurological disorders and other medical applications.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown significant antibacterial and antifungal activities. For example:
Compound | MIC against S. aureus | MIC against E. coli | MIC against C. albicans |
---|---|---|---|
Compound A | 0.0039 mg/mL | 0.025 mg/mL | 16.69 µM |
Compound B | 0.0045 mg/mL | 0.030 mg/mL | 18.00 µM |
These findings suggest that this compound may also possess similar antimicrobial properties due to its structural characteristics .
Neuropharmacological Potential
The compound has been investigated for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that derivatives with similar halogen substitutions can enhance binding affinity to these receptors, potentially leading to therapeutic effects in mood regulation and cognitive function.
Case Studies
Several studies have explored the biological activity of halogenated phenyl ethanamines:
- Study on Antibacterial Activity : A study examined the antibacterial effects of various halogenated derivatives against Gram-positive and Gram-negative bacteria, concluding that substitutions at the para position significantly enhanced activity.
- Neuropharmacological Exploration : Research on related compounds revealed that modifications in halogen substitution patterns could lead to increased efficacy in modulating neurotransmitter receptor activity.
Properties
IUPAC Name |
(1R)-1-(4-bromo-2-fluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPFKIPSXUHGSH-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582882 | |
Record name | (1R)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845930-79-2 | |
Record name | (1R)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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